molecular formula C7H14OS B12657337 2-((2-Methylbut-3-enyl)thio)ethanol CAS No. 82010-91-1

2-((2-Methylbut-3-enyl)thio)ethanol

Katalognummer: B12657337
CAS-Nummer: 82010-91-1
Molekulargewicht: 146.25 g/mol
InChI-Schlüssel: MJYSSWQJAPKUNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Methylbut-3-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS. It is characterized by the presence of a thioether group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 2-methyl-3-buten-1-ol with thiol compounds under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-buten-1-ol is replaced by a thiol group, forming the desired thioether.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Methylbut-3-enyl)thio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted thioethers.

Wissenschaftliche Forschungsanwendungen

2-((2-Methylbut-3-enyl)thio)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((2-Methylbut-2-enyl)thio)ethanol
  • 2-((3-Methylbut-3-enyl)thio)ethanol

Uniqueness

2-((2-Methylbut-3-enyl)thio)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a thioether and hydroxyl group allows for diverse reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer

82010-91-1

Molekularformel

C7H14OS

Molekulargewicht

146.25 g/mol

IUPAC-Name

2-(2-methylbut-3-enylsulfanyl)ethanol

InChI

InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,7-8H,1,4-6H2,2H3

InChI-Schlüssel

MJYSSWQJAPKUNM-UHFFFAOYSA-N

Kanonische SMILES

CC(CSCCO)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.